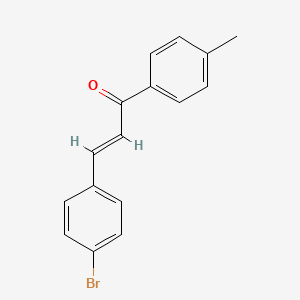

(2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one

CAS No.: 13565-40-7

Cat. No.: VC13314158

Molecular Formula: C16H13BrO

Molecular Weight: 301.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13565-40-7 |

|---|---|

| Molecular Formula | C16H13BrO |

| Molecular Weight | 301.18 g/mol |

| IUPAC Name | (E)-3-(4-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C16H13BrO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-11H,1H3/b11-6+ |

| Standard InChI Key | YXUNHCRNYHAVRF-IZZDOVSWSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br |

| SMILES | CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br |

Introduction

(2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological and chemical properties. Chalcones are characterized by the presence of an enone group () linking two aromatic rings. This compound is particularly notable for its bromine and methyl substitutions, which influence its physical, chemical, and biological characteristics.

Structural Features

The molecule consists of:

-

4-Bromophenyl Group: The bromine atom introduces electron-withdrawing effects, which can alter the reactivity of the compound.

-

4-Methylphenyl Group: The methyl group is electron-donating, balancing the electronic effects within the molecule.

-

Propenone Bridge: The double bond in the propenone system contributes to conjugation, enhancing stability and reactivity.

Synthesis

The synthesis of chalcone derivatives like this compound typically involves Claisen-Schmidt condensation:

-

A ketone (e.g., acetophenone derivative) reacts with an aldehyde (e.g., benzaldehyde derivative) under basic or acidic conditions.

-

The reaction yields an α,β-unsaturated ketone through aldol condensation followed by dehydration.

Applications

Chalcone derivatives are widely studied for their potential applications:

-

Pharmaceuticals: Exhibits antimicrobial, anti-inflammatory, and anticancer properties due to its ability to interact with biological targets.

-

Materials Science: Used in organic electronics due to its conjugated structure.

-

Chemical Research: Serves as an intermediate in synthesizing more complex molecules.

Biological Activity

Studies on similar chalcone derivatives suggest:

-

Antimicrobial Activity: Effective against bacterial and fungal pathogens due to its ability to disrupt cell membranes.

-

Antioxidant Properties: The conjugated system can scavenge free radicals.

-

Potential Enzyme Inhibition: May inhibit enzymes like tyrosinase or cyclooxygenase, relevant in anti-inflammatory and anticancer therapies.

Spectroscopic Characterization

Chalcone derivatives are typically characterized using:

-

NMR Spectroscopy: Identifies proton and carbon environments in the molecule.

-

IR Spectroscopy: Detects functional groups like (around 1650 cm) and aromatic C-H stretches.

-

Mass Spectrometry: Confirms molecular weight and fragmentation patterns.

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Substituents | Applications |

|---|---|---|---|

| (2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)... | 301.18 | Bromine, Methyl | Antimicrobial, Antioxidant |

| (2E)-3-(4-Bromophenyl)-1-(4-methoxyphenyl)... | 317.18 | Bromine, Methoxy | Organic Electronics |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume